Stereoselective Oral Clearance
In a human pharmacokinetic study following oral administration of 200 mg racemic acebutolol to 12 healthy subjects, (R)-acebutolol demonstrated significantly higher oral clearance compared to (S)-acebutolol [1]. The S-enantiomer predominates in both plasma and urine due to this stereoselective disposition pattern.
| Evidence Dimension | Oral clearance (CL/F) |
|---|---|
| Target Compound Data | R-acebutolol: 106 ± 30 L/h |
| Comparator Or Baseline | S-acebutolol: 87 ± 22 L/h |
| Quantified Difference | 1.22-fold higher clearance (approximately 22% difference) |
| Conditions | Healthy human subjects (n=12); single oral 200 mg racemic acebutolol dose; stereospecific HPLC assay |
Why This Matters
Higher clearance of (R)-acebutolol necessitates distinct analytical standard requirements for accurate quantification in bioequivalence and pharmacokinetic studies.
- [1] Piquette-Miller M, Foster RT. Pharmacokinetics of acebutolol enantiomers in humans. J Pharm Sci. 1990;79(4):313-316. PMID: 2352147. View Source
